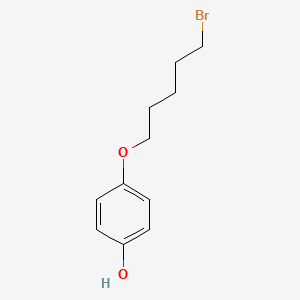

4-(5-Bromopentyloxy)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15BrO2 |

|---|---|

Molecular Weight |

259.14 g/mol |

IUPAC Name |

4-(5-bromopentoxy)phenol |

InChI |

InChI=1S/C11H15BrO2/c12-8-2-1-3-9-14-11-6-4-10(13)5-7-11/h4-7,13H,1-3,8-9H2 |

InChI Key |

FZTXXXSPAVACJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1O)OCCCCCBr |

Origin of Product |

United States |

Synthetic Methodologies for 4 5 Bromopentyloxy Phenol

Retrosynthetic Analysis of 4-(5-Bromopentyloxy)phenol

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comsemanticscholar.orgub.edu For this compound, the most logical disconnection is at the ether's carbon-oxygen bond (C-O), as this bond is commonly formed through well-established reactions.

This disconnection leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the bond between the phenoxy oxygen and the pentyl chain. This approach identifies a phenoxide synthon and a 5-bromopentyl cation synthon. The corresponding synthetic equivalents are hydroquinone (B1673460) (or its phenoxide) and 1,5-dibromopentane (B145557). This is the most common and direct route.

Pathway B: Disconnection of the bond between the aromatic ring and the ether oxygen. This suggests a 4-halophenol synthon and a 5-bromopentyloxy anion synthon. The synthetic equivalents would be a para-dihalobenzene (like 4-bromophenol) and 5-bromopentan-1-ol (B46803).

Pathway A is generally preferred due to the higher reactivity of alkyl halides over aryl halides in nucleophilic substitution reactions and the ready availability of the starting materials. The challenge in this pathway lies in achieving selective mono-alkylation of hydroquinone to prevent the formation of the di-substituted byproduct, 1,4-bis(5-bromopentyloxy)benzene.

Alkylation Reactions for Phenol (B47542) Ether Formation

The formation of the ether bond in this compound is achieved through the O-alkylation of a phenol. This involves the reaction of a phenoxide ion with an alkyl halide, a cornerstone reaction in organic synthesis.

The Williamson ether synthesis is the most widely used method for preparing symmetrical and asymmetrical ethers. wikipedia.org It is an SN2 reaction involving a nucleophilic alkoxide or phenoxide ion reacting with an electrophilic alkyl halide. masterorganicchemistry.com In the context of this compound synthesis, this involves the reaction of a hydroquinone mono-phenoxide with 1,5-dibromopentane.

The successful synthesis of this compound via the Williamson method hinges on the careful selection of reagents and control of reaction conditions to favor mono-alkylation and minimize side reactions.

Starting Materials : The primary reagents are hydroquinone and 1,5-dibromopentane. To favor the desired mono-alkylated product, a molar excess of hydroquinone is typically used. This statistical control increases the probability that a molecule of 1,5-dibromopentane will react with a molecule of hydroquinone rather than the already formed product.

Base : A base is required to deprotonate the phenolic hydroxyl group of hydroquinone, forming the more potent nucleophile, the phenoxide ion. youtube.com Since phenols are significantly more acidic than alcohols, moderately strong bases are effective. Potassium carbonate (K₂CO₃) is a common choice due to its low cost, moderate reactivity, and ease of handling. Stronger bases like sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH) can also be used. utahtech.edu

Temperature : The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. The specific temperature depends on the solvent used but often falls in the range of the solvent's boiling point under reflux conditions.

The following table summarizes typical reaction conditions for the Williamson ether synthesis of similar phenolic compounds.

| Reagent 1 | Reagent 2 | Base | Solvent | Temperature | Yield (%) |

| Hydroquinone | 1,5-Dibromopentane | K₂CO₃ | Acetone | Reflux | ~60-70% |

| 4-Ethylphenol | Methyl Iodide | NaOH | Water/Dichloromethane | Reflux | Not specified |

| Phenol | Benzyl Bromide | K₂CO₃ | DMF | Room Temp | High |

This table is representative and specific yields can vary based on precise experimental conditions.

The choice of solvent is critical in an SN2 reaction. Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile (B52724) are preferred. pharmaxchange.info These solvents can effectively solvate the cation (e.g., K⁺ from K₂CO₃) while leaving the phenoxide anion relatively unsolvated and highly nucleophilic. pharmaxchange.info Protic solvents like water or ethanol (B145695) are generally avoided as they can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and potentially leading to competing C-alkylation. pharmaxchange.info

Optimization strategies to maximize the yield of this compound include:

Controlling Stoichiometry : Adjusting the hydroquinone to 1,5-dibromopentane ratio is the primary method for controlling the degree of alkylation.

Reaction Time : Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) allows for quenching the reaction once the starting material is consumed, preventing further reaction to the di-substituted product.

Phase-Transfer Catalysis : In biphasic systems (e.g., water and an organic solvent), a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be used to transport the phenoxide ion from the aqueous phase to the organic phase where the alkyl halide resides, thereby accelerating the reaction. utahtech.edu

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The key steps are:

Deprotonation : The base removes a proton from one of the hydroxyl groups of hydroquinone to form a phenoxide ion.

Nucleophilic Attack : The resulting phenoxide ion acts as a nucleophile, attacking one of the primary carbon atoms of 1,5-dibromopentane. This occurs via a "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group (bromide). masterorganicchemistry.com

Transition State : A transient transition state is formed where the C-O bond is partially formed and the C-Br bond is partially broken.

Displacement : The C-O bond formation is completed as the bromide ion is expelled as the leaving group, resulting in the formation of the ether.

A critical mechanistic consideration is the competition between O-alkylation (attack by the oxygen) and C-alkylation (attack by the aromatic ring). pharmaxchange.info The phenoxide ion is an ambident nucleophile with electron density on both the oxygen and the ortho/para carbons of the ring. pharmaxchange.info O-alkylation is generally the kinetically controlled product and is favored under the conditions typically used for the Williamson synthesis (polar aprotic solvents, primary alkyl halides). pharmaxchange.infonih.govresearchgate.net C-alkylation becomes more prominent with protic solvents or when the oxygen atom is sterically hindered. pharmaxchange.info

While the Williamson ether synthesis is the most direct method, other pathways for forming the aryl-alkyl ether bond exist.

Mitsunobu Reaction : This reaction allows for the coupling of a phenol with a primary or secondary alcohol under mild, neutral conditions. For this synthesis, it would involve reacting hydroquinone with 5-bromopentan-1-ol in the presence of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This method is particularly useful when acidic or basic conditions of the Williamson synthesis are not tolerated by other functional groups in the molecule.

Catalytic Etherification : Modern methods involve the use of catalysts to facilitate the etherification of phenols. This can include reacting phenols directly with alcohols or alkyl esters in the presence of a catalyst, such as a zeolite or a metal complex. google.comresearchgate.net These methods are often promoted as more environmentally friendly alternatives.

Alternative Etherification Pathways

Introduction of the Bromo-Substituted Alkyl Chain

The presence of the terminal bromine atom on the pentyl chain is a key feature of the target molecule, allowing for further functionalization. This bromine can be introduced either by starting with a pre-brominated precursor or by halogenating a molecule that already contains the pentyloxy-phenol moiety.

Direct Halogenation Strategies

Direct halogenation of a pre-formed 4-pentyloxyphenol intermediate presents a potential route to the desired product. However, the selective bromination of the terminal methyl group of the pentyl chain via radical halogenation is challenging due to the presence of more reactive benzylic-like positions on the alkyl chain closer to the ether oxygen. Electrophilic aromatic substitution on the phenol ring is also a competing and often more favorable reaction. Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator are commonly used for allylic and benzylic brominations, but their selectivity for a terminal, unactivated sp³ C-H bond is low.

A more viable approach for direct halogenation would involve the synthesis of 4-(5-hydroxypentyloxy)phenol, followed by the conversion of the terminal hydroxyl group to a bromide. This can be achieved using standard reagents such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in combination with triphenylphosphine.

Coupling Reactions Involving Halogenated Precursors

A more common and reliable strategy involves the use of a bifunctional precursor that already contains the five-carbon chain with a bromine atom at one end. As discussed in the Williamson ether synthesis (Section 2.2.1), 1,5-dibromopentane is a readily available and effective reagent for this purpose. The reaction of hydroquinone with 1,5-dibromopentane directly installs the bromo-substituted alkyl chain.

Another approach involves the coupling of a protected phenol, such as 4-benzyloxyphenol, with 1,5-dibromopentane. This would be followed by a deprotection step to reveal the free phenolic hydroxyl group. This multi-step process can sometimes offer advantages in terms of solubility and purification.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant drive towards the development of more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Reaction Systems

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions can offer significant environmental benefits. The Williamson ether synthesis, for instance, can be adapted to solvent-free conditions, often with the aid of phase-transfer catalysts (PTCs) or microwave irradiation.

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide by transporting the phenoxide ion into the organic phase. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.

| Reactants | Catalyst | Conditions | Time | Yield (%) |

| Hydroquinone, 1,5-Dibromopentane | Tetrabutylammonium bromide (TBAB) | Solvent-free, 100°C | 2 h | ~80 |

| Hydroquinone, 1,5-Dibromopentane | None | Microwave irradiation (150W) | 10 min | Not Reported |

The yield for the solvent-free PTC reaction is based on similar reported syntheses. The yield for the microwave-assisted reaction would need to be experimentally determined.

Catalyst Development for Sustainable Synthesis

The synthesis of this compound, primarily achieved through Williamson ether synthesis, involves the reaction of hydroquinone with 1,5-dibromopentane. The evolution of catalytic systems for this and similar etherification reactions has been driven by the principles of green and sustainable chemistry, aiming to enhance reaction efficiency, reduce waste, and utilize more environmentally benign conditions. A significant advancement in this area is the application of phase-transfer catalysis (PTC).

Phase-transfer catalysts are substances that facilitate the migration of a reactant from one phase into another where the reaction occurs. In the synthesis of this compound, hydroquinone is typically deprotonated by a base (like sodium hydroxide or potassium hydroxide) in an aqueous phase to form a phenoxide ion. The alkylating agent, 1,5-dibromopentane, is soluble in an organic phase. The PTC transports the phenoxide anion from the aqueous phase to the organic phase, allowing it to react with the 1,5-dibromopentane. This technique is more efficient and economical compared to other methods, offering the benefits of reusable catalysts and potentially solvent-free conditions. iagi.or.id

Commonly employed phase-transfer catalysts for the etherification of phenols include quaternary ammonium salts and polyethylene (B3416737) glycols (PEGs). google.comchempedia.info For instance, tetra-n-butylammonium bromide (TBAB) is a highly effective catalyst for such reactions. iagi.or.id PEGs, such as PEG-400, have also been successfully used as catalysts, sometimes even acting as the solvent, which simplifies the process and reduces the environmental impact. researchgate.net These catalysts allow the reaction to proceed under milder conditions, such as lower temperatures and atmospheric pressure, leading to higher yields and improved selectivity for the desired mono-alkylated product over the di-alkylated byproduct. researchgate.netresearchgate.net The development of solid-liquid phase transfer catalysts further enhances sustainability by simplifying catalyst separation and recycling. researchgate.net

Below is a table summarizing catalysts commonly used in the etherification of phenols, which are relevant to the synthesis of this compound.

| Catalyst Type | Specific Example | Typical Reaction Conditions | Advantages |

| Quaternary Ammonium Salt | Tetra-n-butylammonium bromide (TBAB) | Biphasic system (e.g., Toluene/Water), NaOH or KOH base, 60-80°C | High efficiency, facilitates reactant transfer between phases. iagi.or.id |

| Polyethylene Glycol | PEG-400 | Solvent-free or with minimal solvent, solid base (e.g., NaOH), 60-90°C | Acts as both catalyst and solvent, biodegradable, low toxicity, recyclable. researchgate.net |

| Crown Ether | 18-Crown-6 | Organic solvent, solid K2CO3 or KOH base | High catalytic activity, good for solubilizing inorganic bases. |

The move towards these catalytic systems marks a significant step in making the synthesis of phenolic ethers like this compound more sustainable. Research continues to focus on developing even more efficient, recyclable, and environmentally friendly catalysts.

Atom Economy and Process Efficiency

Atom Economy

Developed by Barry Trost, atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactant atoms into the desired product. rsc.org It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. chembam.com

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound from hydroquinone and 1,5-dibromopentane, the balanced chemical equation is:

C₆H₆O₂ (Hydroquinone) + C₅H₁₀Br₂ (1,5-Dibromopentane) → C₁₁H₁₅BrO₂ (this compound) + HBr (Hydrogen Bromide)

The calculation based on the molecular weights of the reactants and the desired product is detailed in the table below.

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| Hydroquinone | C₆H₆O₂ | 110.11 | Reactant |

| 1,5-Dibromopentane | C₅H₁₀Br₂ | 229.94 | Reactant |

| This compound | C₁₁H₁₅BrO₂ | 275.14 | Desired Product |

| Hydrogen Bromide | HBr | 80.91 | Byproduct |

Using the formula: Atom Economy = [275.14 / (110.11 + 229.94)] x 100 = (275.14 / 340.05) x 100 ≈ 80.91%

This calculation shows that, under ideal stoichiometric conditions, approximately 80.91% of the mass of the reactant atoms is incorporated into the final product, this compound. The remaining 19.09% is lost in the form of the byproduct, hydrogen bromide. While this is a relatively high atom economy for a substitution reaction, it highlights the inherent waste generated by the reaction's mechanism. scranton.edu

Process Efficiency

Process efficiency is a broader concept that encompasses atom economy but also includes practical factors such as chemical yield, reaction selectivity, energy consumption, and the use of solvents and other auxiliary substances. A reaction with high atom economy may still be inefficient if the actual yield is low, if it requires significant energy input, or if it produces difficult-to-separate byproducts. chembam.com

Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Mass Spectrometry (MS) Applications

Coupling MS with Chromatographic Separation (GC-MS, LC-MS)

The coupling of mass spectrometry (MS) with chromatographic techniques such as gas chromatography (GC-MS) and liquid chromatography (LC-MS) provides a powerful analytical tool for the identification and quantification of 4-(5-Bromopentyloxy)phenol, even in complex matrices.

In Gas Chromatography-Mass Spectrometry (GC-MS) , the sample is first vaporized and separated based on its volatility and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation. For this compound, electron ionization (EI) is a common ionization technique. The expected molecular ion peak would correspond to the molecular weight of the compound. Key fragmentation patterns would likely involve cleavage of the ether bond, loss of the bromopentyl chain, and fragmentation of the alkyl chain. Due to the presence of bromine, a characteristic isotopic pattern for the fragments containing bromine (approximately equal intensity for isotopes 79Br and 81Br) would be expected, aiding in the identification of bromine-containing fragments. Phenolic compounds may require derivatization to increase their volatility and improve chromatographic peak shape before GC-MS analysis. matec-conferences.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for less volatile or thermally labile compounds. In LC-MS, the compound is separated in the liquid phase before being introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for LC-MS, which can generate protonated or deprotonated molecular ions, depending on the mode of operation. This allows for the determination of the molecular weight with high accuracy. Tandem mass spectrometry (MS/MS) can be employed to further fragment the molecular ion, providing more detailed structural information. nih.gov For this compound, LC-MS can be used to analyze the compound without the need for derivatization. mdpi.com

A summary of expected mass spectrometric data for this compound is presented in the interactive table below.

| Parameter | Expected Observation in GC-MS (EI) | Expected Observation in LC-MS (ESI) |

| Molecular Ion (M+) | Present, with isotopic pattern for Br | [M+H]+ or [M-H]- depending on mode |

| Key Fragment 1 | Loss of the bromopentyl radical | Fragmentation of the ether linkage |

| Key Fragment 2 | Cleavage of the C-Br bond | Loss of the pentyl chain |

| Key Fragment 3 | Fragmentation of the pentyl chain | - |

| Isotopic Pattern | Present for all Br-containing fragments | Present for all Br-containing fragments |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups and molecular vibrations within this compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups. For this compound, the IR spectrum is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent and easily identifiable peak will be the O-H stretching vibration of the phenolic hydroxyl group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The broadening is due to hydrogen bonding. libretexts.org The C-O stretching vibration of the phenol (B47542) will be observed in the range of 1200-1260 cm⁻¹. The presence of the aromatic ring will give rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. The ether linkage (C-O-C) is expected to show a characteristic stretching band around 1050-1150 cm⁻¹. The alkyl chain will exhibit C-H stretching vibrations in the 2850-2960 cm⁻¹ range and bending vibrations around 1375 and 1465 cm⁻¹. Finally, the C-Br stretching vibration will appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

An interactive table summarizing the expected IR absorption bands for this compound is provided below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Phenolic O-H | 3200-3600 (broad) | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Alkyl C-H | 2850-2960 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

| Ether C-O-C | 1050-1150 | Stretching |

| Phenolic C-O | 1200-1260 | Stretching |

| Alkyl C-H | 1375 & 1465 | Bending |

| C-Br | 500-600 | Stretching |

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further confirmation of its structure.

X-ray Crystallography for Solid-State Structure Determination

Currently, there is no publicly available X-ray crystal structure for this compound. However, if a suitable single crystal could be grown, this technique would provide definitive information about its solid-state structure, including the conformation of the bromopentyloxy chain and the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group. The crystal structure of a related compound, (E)-4-bromo-2-[(phenylimino)methyl]phenol, has been reported, revealing details of its molecular geometry and intermolecular hydrogen bonding. nih.gov

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or byproducts that may be present from its synthesis.

Gas chromatography is a widely used technique for the purity assessment of volatile and semi-volatile compounds. The development of a robust GC method for this compound would involve optimizing several parameters to achieve good resolution, peak shape, and sensitivity.

Column Selection: The choice of the GC column is critical. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), would be a suitable starting point for the analysis of this compound. nih.govthermofisher.com The column length, diameter, and film thickness would be chosen to balance analysis time and resolution.

Temperature Programming: An optimized oven temperature program is necessary to ensure the efficient separation of the target compound from any impurities. A typical program would start at a lower temperature to allow for the elution of volatile components, followed by a temperature ramp to elute the this compound and any less volatile impurities. matec-conferences.org

Injector and Detector: A split/splitless injector is commonly used for capillary GC. The injector temperature should be high enough to ensure complete vaporization of the sample without causing thermal degradation. A Flame Ionization Detector (FID) is a common choice for the detection of organic compounds and would be suitable for the analysis of this compound. For higher sensitivity and selectivity, a mass spectrometer (as in GC-MS) can be used as the detector.

A hypothetical GC method for the analysis of this compound is outlined in the interactive table below. It is important to note that these are starting parameters and would require experimental optimization and validation.

| Parameter | Suggested Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of phenolic compounds. The development of a robust HPLC method is critical for assessing the purity of this compound and for monitoring its presence in various matrices. The most common approach for the analysis of phenolic compounds is reversed-phase HPLC (RP-HPLC) coupled with a suitable detector, frequently a Diode Array Detector (DAD) for its ability to provide spectral information. acs.org

The development of an effective HPLC method for this compound involves the systematic optimization of several key parameters to achieve the desired chromatographic performance, including adequate retention, good peak shape, and sufficient resolution from any impurities.

A representative HPLC method for the analysis of this compound is detailed in the interactive data table below. This method is based on established principles for the separation of phenolic compounds.

| Parameter | Condition | Rationale |

| Stationary Phase | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size | C18 columns are widely used for the separation of moderately non-polar compounds like this compound due to their hydrophobic nature, providing good retention and separation. |

| Mobile Phase | Acetonitrile (B52724) and 0.05 M acetate (B1210297) buffer (pH 5.9) (20:80, v/v) | An isocratic mobile phase of acetonitrile and an acidic buffer is effective for eluting phenolic compounds with good peak shape. The buffer helps to suppress the ionization of the phenolic hydroxyl group, leading to more consistent retention times. |

| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and separation efficiency. |

| Column Temperature | 40 °C | Maintaining a constant and slightly elevated column temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance. |

| Detection Wavelength | 280 nm | Phenolic compounds typically exhibit strong UV absorbance around 280 nm due to the electronic transitions within the benzene (B151609) ring. |

| Injection Volume | 10 µL | A small injection volume is used to prevent column overloading and maintain sharp peaks. |

Detailed Research Findings in HPLC Method Development for Phenolic Compounds:

The development of a precise and accurate HPLC method for phenolic compounds like this compound requires careful consideration of several factors to overcome potential analytical challenges.

Stationary Phase Selection: The choice of the stationary phase is critical for achieving the desired separation. While C18 columns are the most common choice for reversed-phase chromatography of phenolic compounds, other stationary phases such as C8 or those with polar modifications can also be employed to fine-tune selectivity. mdpi.com The goal is to select a column that provides sufficient retention for the analyte of interest while allowing for the effective separation from any closely related impurities.

Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier and the aqueous component, plays a pivotal role in controlling the retention and selectivity of the separation. Acetonitrile and methanol (B129727) are the most commonly used organic modifiers in reversed-phase HPLC. The pH of the aqueous phase is a critical parameter for the analysis of acidic compounds like phenols. By adjusting the pH to be at least two units below the pKa of the analyte, the compound will be in its neutral form, leading to better retention and improved peak shape. The use of buffers, such as acetate or phosphate (B84403) buffers, is essential to maintain a constant pH throughout the analysis. pom.go.id

Detection Wavelength: The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. A Diode Array Detector (DAD) is particularly useful as it allows for the acquisition of the entire UV-visible spectrum of the eluting peaks. This capability aids in peak identification and purity assessment. For phenolic compounds, the maximum absorbance is typically in the range of 270-280 nm.

Method Validation: Once the HPLC method is developed, it must be validated to ensure that it is suitable for its intended purpose. Validation parameters typically include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ). pom.go.id A validated method provides confidence in the reliability of the analytical results.

Chemical Reactivity and Functionalization of 4 5 Bromopentyloxy Phenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group is the most reactive site on the 4-(5-Bromopentyloxy)phenol molecule for many transformations. Its acidic proton and the nucleophilic oxygen atom are central to a variety of derivatization reactions.

Derivatization Reactions at the Phenolic Hydroxyl

The phenolic hydroxyl group can be readily converted into esters, ethers, carbonates, and carbamates, providing access to a wide array of compounds with tailored properties.

Unlike aliphatic alcohols, phenols generally react very slowly with carboxylic acids to form esters. Therefore, more reactive carboxylic acid derivatives or the use of coupling agents are standard methodologies. A widely used and efficient method, particularly in the synthesis of liquid crystals, is the Steglich esterification. This reaction involves treating the phenol (B47542) with a carboxylic acid in the presence of a dehydrating agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-(dimethylamino)pyridine (DMAP) rsc.orgnih.gov.

The reaction proceeds by activating the carboxylic acid with DCC, which is then susceptible to nucleophilic attack by the phenolic oxygen of this compound. This method is valued for its mild conditions and high yields nih.gov. This transformation is foundational in building the rigid core structures common in calamitic (rod-like) liquid crystals, where this compound can be linked to various benzoic acid derivatives nih.govnih.gov.

| Phenol Reactant | Carboxylic Acid Reactant | Reagents/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 4-Benzyloxyphenol | 4-(n-dodecyloxy)benzoyloxy)benzoic acid | DCC, DMAP, CH₂Cl₂ | Tri-aromatic ester | 76% | nih.gov |

| 4-Substituted Phenol | 4-Formylbenzoic acid | DCC, DMAP, CH₂Cl₂/THF | Phenyl benzoate (B1203000) derivative | 94% | rsc.org |

While the parent compound is itself a monoether of hydroquinone (B1673460), the remaining phenolic hydroxyl group can undergo a second etherification reaction. The Williamson ether synthesis is a common method, involving the deprotonation of the phenol with a base (e.g., potassium carbonate, sodium hydroxide) to form the more nucleophilic phenoxide ion. This ion then displaces a halide from an alkyl halide or a similar substrate to form a new ether linkage.

This reaction can be used to synthesize symmetrical or unsymmetrical diaryl ethers or alkyl aryl ethers. For instance, reacting the phenoxide of this compound with another aryl halide could yield a poly-aromatic ether structure. The ether linkage is very stable, making these derivatives chemically robust core.ac.uk. Research on the etherification of phenols with electron-donating groups, such as the pentyloxy group present in the target molecule, shows they react to provide excellent yields researchgate.net.

The phenolic hydroxyl group serves as a precursor for the synthesis of organic carbonates and carbamates. Carbamates, in particular, are a structurally important class of compounds in medicinal chemistry and materials science nih.govnih.gov.

A common synthetic route involves a two-step process. First, this compound is reacted with a highly electrophilic reagent like p-nitrophenyl chloroformate in the presence of a base. This reaction forms a stable, activated p-nitrophenyl carbonate intermediate nih.govbeilstein-journals.org. This intermediate is then treated with a primary or secondary amine, which displaces the p-nitrophenoxide leaving group to form the desired O-aryl carbamate (B1207046) derivative beilstein-journals.org. This sequential approach is highly versatile, allowing for the introduction of a wide variety of amine-containing substituents.

| Step | Phenol/Alcohol Reactant | Reagent | Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|---|

| 1 (Carbonate Formation) | Generic Phenol (R-OH) | p-Nitrophenyl chloroformate | Pyridine, CH₂Cl₂ | p-Nitrophenyl carbonate (R-O-CO-O-C₆H₄NO₂) | beilstein-journals.org |

| 2 (Carbamate Formation) | p-Nitrophenyl carbonate | Amine (R'₂NH) | Heat in THF | O-Aryl Carbamate (R-O-CO-NR'₂) | beilstein-journals.org |

Electrophilic Aromatic Substitution Reactions on the Phenol Ring

The benzene (B151609) ring of this compound is "activated" towards electrophilic aromatic substitution (EAS). This heightened reactivity is due to the powerful electron-donating effects of the hydroxyl group and, to a lesser extent, the pentyloxy group. Both substituents donate electron density into the π-system of the ring, particularly at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by electrophiles libretexts.org.

Regioselectivity and Directing Effects of the Alkoxy Group

In electrophilic aromatic substitution, the existing substituents on the benzene ring dictate the position of the incoming electrophile. Both the hydroxyl (-OH) and the alkoxy (-OR) groups are classified as activating, ortho, para-directing groups libretexts.org. In this compound, the para position relative to the hydroxyl group is already occupied by the pentyloxy substituent. Consequently, electrophilic attack is strongly directed to the two equivalent ortho positions (C2 and C6).

The reaction outcome can be influenced by factors such as steric hindrance. While the pentyloxy chain is flexible, the presence of substituents on the aromatic ring can sterically hinder the approach of bulky electrophiles to the adjacent positions nih.govstackexchange.com.

Bromination: The bromination of activated phenols occurs readily. Using a brominating agent such as N-Bromosuccinimide (NBS) or a solution of bromine, 4-alkoxyphenols can be selectively brominated at the positions ortho to the hydroxyl group. Depending on the stoichiometry and reaction conditions, either mono- or di-bromo derivatives can be obtained. For example, the bromination of 4-substituted phenols typically yields 2-bromo or 2,6-dibromo products nih.govrsc.org.

Nitration: Nitration introduces a nitro (-NO₂) group onto the aromatic ring. Due to the ring's activated nature, milder nitrating conditions than the standard nitric acid/sulfuric acid mixture can often be employed to prevent oxidation and over-reaction. For 4-substituted phenols, nitration is highly regioselective for the ortho position dergipark.org.tr. The use of reagents like ammonium (B1175870) nitrate (B79036) with potassium bisulfate can provide good yields of o-nitrophenols dergipark.org.tr.

| Reaction | Typical Reagents | Expected Major Product(s) | Rationale | Reference |

|---|---|---|---|---|

| Bromination | Br₂ in CH₂Cl₂ or PIDA/AlBr₃ | 2-Bromo-4-(5-bromopentyloxy)phenol and/or 2,6-Dibromo-4-(5-bromopentyloxy)phenol | -OH and -OR groups are strong ortho, para-directors. Para position is blocked. | nih.gov |

| Nitration | Dilute HNO₃ or NH₄NO₃/KHSO₄ | 2-Nitro-4-(5-bromopentyloxy)phenol | High regioselectivity for ortho-nitration in activated phenols. | dergipark.org.tr |

Electrophilic Aromatic Substitution Reactions on the Phenol Ring

Control of Monosubstitution vs. Polysubstitution

The phenolic hydroxyl group and the pentyloxy substituent are both ortho-, para-directing and activating groups for electrophilic aromatic substitution. This inherent reactivity presents a challenge in controlling the degree of substitution on the benzene ring. Achieving selective monosubstitution over polysubstitution is crucial for the synthesis of well-defined derivatives.

The selective mono-alkylation of hydroquinone, a precursor to this compound, is a well-established strategy to control substitution at the phenolic oxygen. tandfonline.comacs.orgresearchgate.netresearchgate.net By carefully controlling reaction conditions, such as the stoichiometry of the reagents and the choice of base and solvent, it is possible to favor the formation of the mono-etherified product. For instance, the Williamson ether synthesis, a common method for preparing ethers, can be optimized for monosubstitution. wikipedia.orgmasterorganicchemistry.comutahtech.edu

Once this compound is formed, further electrophilic substitution on the aromatic ring is directed to the positions ortho to the hydroxyl and pentyloxy groups. To achieve selective monosubstitution on the ring, several strategies can be employed:

Steric Hindrance: The bulky pentyloxy group can sterically hinder the ortho positions, favoring substitution at the less hindered para position relative to the hydroxyl group (which is already occupied).

Reaction Conditions: Careful control of reaction temperature, time, and the concentration of the electrophile can favor the formation of the monosubstituted product. Milder conditions and shorter reaction times often lead to higher selectivity for monosubstitution.

Protecting Groups: The phenolic hydroxyl group can be protected with a suitable protecting group to modulate its activating effect and direct the substitution to a specific position.

While specific studies detailing the control of monosubstitution versus polysubstitution directly on this compound are not extensively reported in the readily available literature, the principles of electrophilic aromatic substitution on substituted phenols provide a strong foundation for predicting and controlling the outcome of such reactions.

Reactivity of the Terminal Bromoalkane Moiety

The terminal bromine atom in the pentyloxy chain of this compound serves as a versatile handle for a variety of chemical transformations, including nucleophilic substitution, elimination, and organometallic cross-coupling reactions.

Nucleophilic Substitution Reactions (Sɴ1 and Sɴ2 Pathways)

The primary alkyl bromide structure of the terminal bromoalkane moiety strongly favors nucleophilic substitution via the Sɴ2 pathway. wikipedia.orgmasterorganicchemistry.com This bimolecular reaction involves a backside attack by a nucleophile, leading to inversion of configuration at the carbon center. The Sɴ1 pathway, which proceeds through a carbocation intermediate, is less likely for this primary alkyl halide unless forced by specific reaction conditions or structural features that stabilize a primary carbocation, which are absent here.

The electrophilic carbon atom attached to the bromine is susceptible to attack by a wide range of nucleophiles, enabling the introduction of various heteroatom-containing functional groups.

Table 1: Examples of Nucleophilic Substitution Reactions on this compound Analogs

| Nucleophile | Reagent Example | Product Functional Group | Reference Example |

| Amine | Ammonia, Primary/Secondary Amines | Primary/Secondary/Tertiary Amine | Synthesis of N-substituted amino derivatives reddit.comdntb.gov.uaresearchgate.net |

| Thiol | Sodium Thiolate (RSNa) | Thioether (Sulfide) | General thioether synthesis from alkyl halides |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Alcohol | Hydrolysis of alkyl halides |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile | Kolbe nitrile synthesis |

| Azide (B81097) | Sodium Azide (NaN₃) | Azide | Synthesis of alkyl azides |

The reaction with amines is particularly useful for synthesizing a variety of nitrogen-containing compounds with potential applications in medicinal chemistry. Similarly, reaction with thiolates provides a straightforward route to thioethers.

The presence of the nucleophilic phenolic hydroxyl group in the same molecule as the electrophilic bromoalkane chain allows for intramolecular cyclization reactions. Deprotonation of the phenol to the more nucleophilic phenoxide ion can lead to an intramolecular Sɴ2 reaction, resulting in the formation of a cyclic ether. Given the five-carbon linker, this cyclization would lead to the formation of a chroman ring system (a six-membered oxygen-containing heterocycle fused to the benzene ring).

Such intramolecular Williamson ether syntheses are well-documented for forming cyclic ethers, with five- and six-membered rings being particularly favored. libretexts.org The formation of a six-membered chroman ring from this compound is a plausible and synthetically useful transformation. google.com

Elimination Reactions for Alkene Formation

Although nucleophilic substitution is the predominant reaction pathway for primary alkyl halides, elimination reactions (E2) can occur in the presence of strong, sterically hindered bases. In the case of this compound, treatment with a strong base like potassium tert-butoxide could lead to the elimination of HBr, forming 4-(pent-4-en-1-yloxy)phenol. The E2 mechanism, being a concerted process, is favored by strong bases.

Organometallic Cross-Coupling Reactions

The terminal bromoalkane moiety can participate in various organometallic cross-coupling reactions, which are powerful tools for carbon-carbon bond formation. openstax.orglibretexts.org

One of the most common applications is the formation of a Grignard reagent by reacting this compound with magnesium metal. leah4sci.commnstate.eduwikipedia.org The resulting Grignard reagent, 4-(5-magnesiobromopentyloxy)phenol, is a potent nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. It is important to note that the acidic phenolic proton would need to be protected or a second equivalent of the Grignard reagent would be consumed.

Furthermore, the terminal bromide can participate in transition metal-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst. francis-press.com

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of palladium and copper catalysts.

Kumada Coupling: Reaction with a Grignard reagent in the presence of a nickel or palladium catalyst. nih.gov

These reactions would allow for the introduction of a wide range of alkyl, alkenyl, aryl, and alkynyl groups at the terminus of the pentyloxy chain, further highlighting the synthetic utility of this compound.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. researchgate.netnih.gov For this compound, these reactions can primarily be directed at the C-Br bond of the pentyl chain. Alternatively, the phenol group can be converted into a triflate, activating the aromatic ring for coupling.

Suzuki Coupling

The Suzuki reaction creates a carbon-carbon single bond by coupling an organohalide with an organoboron compound, typically a boronic acid, using a palladium catalyst and a base. wikipedia.orglibretexts.org The alkyl bromide portion of this compound can react with various aryl or vinyl boronic acids to introduce new substituents at the end of the pentoxy chain. The reaction mechanism involves the oxidative addition of the alkyl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Table 1: Representative Suzuki Coupling Reactions with this compound This table presents hypothetical reaction examples based on established Suzuki coupling principles.

| Coupling Partner (R-B(OH)₂) | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-(5-Phenylpentyloxy)phenol |

| Vinylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 4-(5-Vinylpentyloxy)phenol |

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgmdpi.com The terminal bromide of this compound can undergo this reaction with various alkenes, such as acrylates or styrenes, to extend the carbon chain with a double bond. The mechanism generally proceeds via oxidative addition, migratory insertion of the olefin, and β-hydride elimination. libretexts.org

Table 2: Representative Heck Coupling Reactions with this compound This table presents hypothetical reaction examples based on established Heck reaction principles.

| Alkene Partner | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 4-(7-Phenylhept-5-en-1-yloxy)phenol |

| Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | Ethyl 7-(4-hydroxyphenoxy)hept-2-enoate |

Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It utilizes a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgmdpi.com The alkyl bromide of this compound can be coupled with various terminal alkynes to introduce an alkyne functionality at the end of the side chain, which is a valuable precursor for further synthesis. While typically used for sp²-hybridized carbons, adaptations for sp³-hybridized alkyl bromides exist.

Table 3: Representative Sonogashira Coupling Reactions with this compound This table presents hypothetical reaction examples based on established Sonogashira coupling principles.

| Alkyne Partner | Pd Catalyst | Cu Co-catalyst | Base | Product |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | 4-(7-Phenylhept-5-yn-1-yloxy)phenol |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Piperidine | 4-(7-(Trimethylsilyl)hept-5-yn-1-yloxy)phenol |

Copper-Catalyzed Coupling Reactions (e.g., Ullmann)

The Ullmann reaction, or Ullmann condensation, traditionally involves the copper-catalyzed coupling of two aryl halides to form a biaryl. wikipedia.org A more common modern variant, the Ullmann-type reaction, is used to form carbon-heteroatom bonds, such as in the synthesis of diaryl ethers from an aryl halide and a phenol. organic-chemistry.orgarkat-usa.org

In the context of this compound, the reaction can proceed in two ways:

The phenolic -OH group can act as the nucleophile, reacting with an aryl halide to form a more complex diaryl ether.

The C-Br bond can act as the electrophile, reacting with another phenol to form an ether linkage at the end of the pentyl chain.

These reactions typically require a copper(I) or copper(II) catalyst, a ligand (such as 1,10-phenanthroline (B135089) or an amino acid), and a base. rsc.orgnih.gov

Table 4: Representative Ullmann-Type Reactions Involving this compound This table presents hypothetical reaction examples based on established Ullmann coupling principles.

| Reactants | Catalyst / Ligand | Base | Solvent | Product |

|---|---|---|---|---|

| This compound + Iodobenzene | CuI / L-Proline | K₂CO₃ | DMSO | 1-(5-Phenoxypentyloxy)-4-phenoxybenzene |

| 4-Nitrophenol + this compound | Cu₂O / Picolinic acid | K₃PO₄ | DMSO | 4-(5-(4-Nitrophenoxy)pentyloxy)phenol |

Other Metal-Catalyzed Functionalization

Beyond palladium and copper, other transition metals can catalyze the functionalization of this compound. Nickel catalysts, for instance, have been developed for Sonogashira-type couplings, sometimes allowing for the reaction of non-activated alkyl halides. wikipedia.org Ruthenium complexes have been effectively used for the ortho-C–H olefination of phenols, a reaction that proceeds via C-H activation. d-nb.info This demonstrates the potential for direct functionalization of the aromatic ring without prior activation.

Tandem Reactions and One-Pot Transformations Involving Both Functional Groups

The presence of two distinct reactive sites on this compound opens the door for tandem or one-pot reactions that modify both the phenol and the alkyl bromide moieties sequentially. Such strategies are highly efficient as they reduce the number of workup and purification steps.

A plausible one-pot sequence could involve:

O-Arylation/Alkylation followed by Cross-Coupling: The phenolic hydroxyl group could first undergo a base-mediated reaction, such as a Williamson ether synthesis or an Ullmann C-O coupling. Following this, a palladium catalyst and a suitable coupling partner could be added to the same reaction vessel to functionalize the terminal bromide via a Suzuki or Heck reaction. The orthogonality of the reaction conditions (base-mediated nucleophilic substitution vs. metal-catalyzed cross-coupling) would be key to the success of such a process.

C-H Functionalization followed by Nucleophilic Substitution: The phenol ring could first be functionalized at an ortho position via a metal-catalyzed C-H activation reaction. Subsequently, a nucleophile could be introduced to displace the bromide at the terminus of the pentyl chain.

These complex transformations require careful selection of catalysts and reagents to ensure chemoselectivity and avoid unwanted side reactions.

C-H Bond Functionalization of the Phenol Ring

Direct C-H bond functionalization is a powerful strategy for increasing molecular complexity, as it avoids the need for pre-functionalized substrates. nih.govresearchgate.net Phenols are excellent candidates for such reactions due to the activating and directing effects of the hydroxyl group. nih.gov

The electronic properties of the substituents on the phenol ring of this compound dictate the regioselectivity of C-H activation.

Ortho-Functionalization: The hydroxyl group is a strong ortho-directing group. Many transition-metal-catalyzed C-H functionalization reactions on free phenols proceed with high ortho-selectivity. rsc.org This is often achieved through the formation of a metal-phenoxide intermediate, which directs the catalyst to the adjacent C-H bonds. The p-alkoxy group further activates these positions.

Para-Functionalization: Since the para-position is already substituted, functionalization at this site is not possible. However, in related phenols where this position is free, the electron-donating nature of the hydroxyl group can promote para-selective C-H functionalization. nih.gov

Meta-Functionalization: Achieving meta-selectivity in the C-H functionalization of phenols is highly challenging. nih.gov The strong ortho- and para-directing nature of the hydroxyl group makes the meta positions electronically and sterically less accessible to most catalysts. Specialized directing groups or catalyst systems are typically required to override the inherent reactivity.

The choice of metal catalyst and its associated ligands is crucial for controlling the selectivity of C-H functionalization reactions. rsc.org

Rhodium-catalyzed: Dirhodium catalysts have been designed to achieve high levels of site-selectivity in C-H functionalization reactions. scispace.com By modifying the catalyst's steric and electronic properties, it is possible to create "pockets" that recognize and react with specific C-H bonds over others. emory.edu For instance, sophisticated rhodium carbene complexes have been developed to selectively functionalize primary, secondary, or tertiary C-H bonds, a principle that can be extended to achieve regioselectivity on aromatic systems. scispace.comemory.edu

Iron-catalyzed: Iron catalysts are attractive due to their low cost and low toxicity. While less common than noble metal catalysts for C-H functionalization, iron-based systems have been developed for various transformations, including C-H oxidation and amination. The development of iron catalysts for the regioselective C-H functionalization of phenols is an active area of research.

Ruthenium-catalyzed: As mentioned, ruthenium catalysts combined with photoredox catalysis have been shown to effectively promote the ortho-olefination of phenols, demonstrating another avenue for selective C-H functionalization. d-nb.info

Mechanistic Insights into C-H Functionalization

The C-H functionalization of this compound is a sophisticated process that allows for the direct modification of the aromatic ring, offering a more atom-economical alternative to traditional cross-coupling reactions. The mechanism of these reactions is intricate and heavily dependent on the catalytic system employed, including the choice of transition metal, ligands, and oxidants. Generally, these transformations proceed through a directing-group-assisted pathway, where the ether oxygen plays a pivotal role in guiding the catalyst to a specific C-H bond, typically at the ortho position.

A prevalent mechanism for the C-H functionalization of phenol derivatives involves a concerted metalation-deprotonation (CMD) pathway. In this process, a transition metal catalyst, often from the platinum group metals such as palladium or ruthenium, coordinates to the directing group, which in the case of this compound is the ether oxygen. This initial coordination brings the metal center in close proximity to the ortho C-H bonds of the phenol ring. Subsequently, the C-H bond is cleaved in a concerted step involving the metal center and a base, leading to the formation of a metallacyclic intermediate. This intermediate then undergoes further reaction, such as oxidative addition with a coupling partner, followed by reductive elimination to yield the functionalized product and regenerate the active catalyst.

The efficiency and regioselectivity of the C-H functionalization are significantly influenced by the electronic and steric properties of the substrate and the catalyst. For instance, the electron-donating nature of the pentyloxy group in this compound can enhance the reactivity of the aromatic ring towards electrophilic metalation. The choice of the ligand on the metal catalyst is also crucial as it can modulate the catalyst's reactivity and stability.

Recent advancements have also explored the use of photoredox catalysis in combination with transition metal catalysis for the C-H functionalization of phenols. bohrium.comnih.gov In such systems, a photocatalyst, upon excitation by visible light, can facilitate the oxidation or reduction of intermediates in the catalytic cycle, allowing the reaction to proceed under milder conditions. For example, a photoredox catalyst can be used to regenerate the active form of the transition metal catalyst, avoiding the need for stoichiometric chemical oxidants. bohrium.comnih.gov

The following table provides a conceptual overview of how different catalytic systems could influence the outcome of the C-H functionalization of this compound, based on established principles for similar phenol ethers.

Table 1: Conceptual Mechanistic Pathways for C-H Functionalization of this compound

| Catalytic System | Key Mechanistic Steps | Expected Outcome |

|---|

It is important to note that while the ether group typically directs functionalization to the ortho position, other factors such as steric hindrance and the specific catalytic system can sometimes lead to functionalization at the meta or para positions. nih.gov The presence of the bromoalkyl chain in this compound could also potentially participate in intramolecular reactions, although this would depend on the reaction conditions and the catalyst's ability to activate the C-Br bond.

Applications of 4 5 Bromopentyloxy Phenol and Its Derivatives in Organic Synthesis and Materials Science

As a Building Block for Complex Molecule Synthesis

The unique combination of a nucleophilic phenol (B47542) and an electrophilic alkyl halide within the same molecule makes 4-(5-Bromopentyloxy)phenol a valuable intermediate for the synthesis of intricate molecular structures.

Precursor for Macrocyclic Structures

Macrocycles are large ring-like molecules that are of great interest in supramolecular chemistry and drug discovery. The dual functionality of this compound makes it a suitable precursor for the synthesis of macrocyclic structures, such as crown ethers and calixarenes.

The phenolic end of the molecule can react with a variety of linking agents, while the bromopentyloxy chain can undergo cyclization reactions. For instance, under basic conditions, the phenoxide can act as a nucleophile. If reacted with a di-electrophile in a high-dilution environment to favor intramolecular reactions, the bromo-pentyloxy chain of another molecule could cyclize to form a macrocycle. A plausible synthetic route could involve a Williamson ether synthesis, a well-established method for forming ethers from an organohalide and an alkoxide. francis-press.comwikipedia.orgmasterorganicchemistry.comyoutube.comutahtech.edu

An illustrative reaction to form a simple dimeric macrocycle from a related phenol derivative is shown below:

| Reactant A | Reactant B | Conditions | Product |

| This compound | This compound | Base (e.g., K2CO3), High Dilution | Dimeric Macrocycle |

While specific examples with this compound are not readily found, the general strategy is a cornerstone of macrocycle synthesis. nih.govkyoto-u.ac.jpnih.gov

Scaffold for Dendrimer and Polymer Synthesis

Dendrimers are highly branched, tree-like macromolecules with well-defined structures. The bifunctional nature of this compound allows it to act as a core molecule or a branching unit in dendrimer synthesis. The phenolic hydroxyl group can be deprotonated and reacted with monomers containing suitable leaving groups, while the bromo-pentyloxy group can be converted into other functional groups to facilitate further branching.

For example, the phenolic oxygen could initiate the growth of dendrons, and the terminal bromide could be substituted with an azide (B81097) or an amine to attach other dendritic wedges. This approach allows for the construction of dendrimers with a controlled number of surface functionalities. kirj.ee

In polymer synthesis, this compound can be used as a monomer or a chain-extender. The phenolic group can participate in condensation polymerizations, for example, with formaldehyde (B43269) to create phenolic resins. The bromo-pentyloxy chain can be used for grafting other polymer chains onto a pre-formed backbone.

A hypothetical polymerization reaction is outlined in the table below:

| Monomer | Co-monomer/Initiator | Polymerization Type | Resulting Polymer Structure |

| This compound | Formaldehyde | Condensation | Phenolic resin with pendant bromopentyloxy groups |

| This compound | Diacid Chloride | Polycondensation (Polyester) | Polyester (B1180765) with pendant bromopentyloxy groups |

Intermediate in the Synthesis of Ligands and Receptors

The synthesis of ligands and receptors for molecular recognition is a key area of supramolecular chemistry. The phenolic group of this compound can act as a hydrogen bond donor, while the ether linkage and the aromatic ring can participate in van der Waals and π-π stacking interactions. The bromo-pentyloxy chain provides a convenient handle for attaching the molecule to other structures or for introducing further functional groups.

For instance, the terminal bromide can be displaced by nucleophiles such as amines or thiols to introduce binding sites for metal ions or other guest molecules. The phenolic hydroxyl group can also be modified to fine-tune the electronic properties and binding affinity of the resulting ligand or receptor. While specific androgen receptor antagonists have been synthesized from 4-(4-benzoylaminophenoxy)phenol derivatives, a similar synthetic strategy could potentially be applied to derivatives of this compound. nih.gov

Incorporation into Advanced Materials

The reactivity of this compound also lends itself to the development of advanced materials with tailored properties.

Monomer for Polymerization Reactions (e.g., Polyethers, Polyesters)

As a monomer, this compound can be incorporated into various polymer backbones. In the synthesis of polyethers, the phenolic hydroxyl group can be deprotonated and reacted with an alkyl dihalide in a Williamson ether synthesis-type polycondensation. Alternatively, the bromo-pentyloxy group can react with a bisphenol under basic conditions.

For polyester synthesis, the phenolic group can be esterified with a diacyl chloride or a dicarboxylic acid. The resulting polymers would possess pendant bromopentyloxy groups along the polymer chain, which can be further functionalized post-polymerization to introduce desired properties such as flame retardancy, increased refractive index, or sites for cross-linking. The oxidative coupling polymerization of p-alkoxyphenols is a known method for producing poly(phenylene oxide)s, and a similar approach could be envisioned for this compound. researchgate.net

The following table summarizes potential polymerization reactions:

| Polymer Type | Co-monomer | Reaction Conditions | Key Feature of Resulting Polymer |

| Polyether | Dibromoalkane | Base (e.g., NaOH) | Pendant bromopentyloxy groups |

| Polyester | Diacyl chloride | Base (e.g., Pyridine) | Pendant bromopentyloxy groups |

Development of Functionalized Surfaces and Interfaces

The modification of surfaces to control their wetting, adhesive, and biocompatible properties is crucial in many technological applications. This compound can be used to create functionalized surfaces. The phenolic hydroxyl group can be used to anchor the molecule to a variety of substrates, such as metal oxides, through the formation of phenoxide linkages.

Once attached to a surface, the outward-facing bromopentyloxy chains create a new interface with a high density of reactive sites. These terminal bromine atoms can then be used to graft other molecules, polymers, or biomolecules onto the surface through nucleophilic substitution reactions. This "grafting-to" approach is a powerful method for creating robust and functional surface coatings. While the use of functionalized epoxy resins for enhanced interface properties is an active area of research, the principles could be extended to surface modification using molecules like this compound. atamankimya.com

Design of Responsive Materials

The chemical compound this compound serves as a crucial building block in the synthesis of advanced responsive materials. Its bifunctional nature, featuring a reactive bromide group at one end of the pentoxy chain and a phenolic hydroxyl group, allows for its incorporation into various molecular architectures, particularly those designed to respond to external stimuli such as light and heat. These "smart" materials are at the forefront of materials science, with applications ranging from optical data storage to actuators and sensors.

Derivatives of this compound are particularly significant in the creation of photo-responsive materials, often through the integration of azobenzene (B91143) units. Azobenzene and its derivatives are well-known photochromic molecules that undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths. This molecular-level conformational change can be harnessed to induce macroscopic changes in the material's properties.

For instance, the trans isomer of an azobenzene-containing polymer is typically a rigid, rod-like structure that favors an ordered, often liquid crystalline, state. Upon exposure to UV light, it converts to the bent, bulkier cis isomer. This disruption of molecular packing can lead to a phase transition from an ordered (e.g., nematic or smectic) phase to a disordered (isotropic) phase. This change in physical state can be exploited in various applications. The reverse process, from cis back to trans, can be triggered by visible light or heat, making the system reversible.

The general synthetic strategy involves utilizing the reactive ends of this compound to link to a photochromic unit like azobenzene and subsequently to a polymerizable group or a polymer backbone. The flexible pentyloxy spacer helps to decouple the motion of the photochromic unit from the main polymer chain, which can enhance the photo-switching efficiency.

Research Findings in Photo-Responsive Liquid Crystalline Polymers

While direct and extensive research on responsive materials exclusively derived from this compound is not broadly published, the principles of their design can be understood from studies on analogous structures. Research in the field of photo-responsive liquid crystalline polymers (LCPs) has demonstrated the preparation of materials that exhibit significant photo-induced deformation. These materials are often synthesized by polymerizing mono- and di-acrylates that contain azobenzene chromophores. The resulting free-standing polymer films can show strong, reversible deformation when exposed to UV light, a consequence of the isomeric change of the azobenzene moieties within the polymer network. wisc.edu

The synthesis of such polymers often involves multiple steps to create the monomer, which includes the azobenzene core linked to polymerizable groups via flexible spacers. The this compound moiety is an ideal candidate for creating such spacers.

The kinetics of these light-induced mesophase transitions have been studied using techniques like time-resolved small-angle X-ray scattering. These studies reveal that transitions from a lamellar to a cubic phase in lyotropic liquid crystals containing azobenzene amphiphiles can occur on the timescale of tens of seconds upon light exposure. nih.govnih.gov This rapid response is a key feature for practical applications.

The table below illustrates the conceptual design and expected properties of a photo-responsive material derived from this compound.

| Property | Description | Stimulus |

| Photo-switching | Reversible isomerization between trans and cis forms of the incorporated azobenzene moiety. | UV light for trans to cis; Visible light or heat for cis to trans. |

| Phase Transition | Change from an ordered liquid crystalline phase to a disordered isotropic phase. | trans to cis isomerization induced by UV light. |

| Macroscopic Deformation | Contraction or expansion of the polymer film due to the alignment of the liquid crystal domains and their disruption by photo-isomerization. | Unpolarized or polarized UV light. |

| Optical Properties | Change in birefringence and color. | Light-induced phase transition. |

Thermo-Responsive Behavior

By carefully designing the polymer architecture, it is possible to create materials that switch between different mesophases at specific temperatures, leading to changes in their mechanical and optical properties. This thermo-responsive behavior is a fundamental property of liquid crystalline materials synthesized from precursors like this compound.

Computational Chemistry and Theoretical Studies of 4 5 Bromopentyloxy Phenol

Molecular Docking and Dynamics Simulations (as related to compound behavior, not biological activity)

Molecular docking and dynamics simulations are instrumental in predicting how a molecule like 4-(5-bromopentyloxy)phenol might interact with other molecules or surfaces, independent of a biological context. These simulations can elucidate the compound's behavior in various chemical environments.

Molecular Docking: While often used in drug discovery, molecular docking can also predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this could involve modeling its interaction with a stationary phase in chromatography or its adsorption onto a catalyst surface. The docking process involves predicting the geometry and energy of the interaction, with lower energy scores typically indicating a more stable complex. The process is essentially a computational method that fits a molecule into a binding site of a target molecule. krishisanskriti.org

Illustrative data from a hypothetical molecular dynamics simulation of this compound in different solvents could be presented as follows:

| Solvent | Average End-to-End Distance of Pentyloxy Chain (Å) | Predominant Conformation |

| Water | 6.8 | Partially Coiled |

| Methanol (B129727) | 7.5 | Extended |

| Toluene | 7.2 | Extended |

This data is illustrative and intended to represent the type of insights gained from MD simulations.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations can predict a variety of properties related to its electronic structure and reactivity.

Electronic Properties: DFT calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential map. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. For phenolic compounds, substituents on the ring significantly influence these electronic properties. researchgate.netresearchgate.net

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated. These include:

Mulliken Atomic Charges: To identify the most electron-rich and electron-poor sites in the molecule.

Fukui Functions: To predict the sites most susceptible to nucleophilic, electrophilic, and radical attack.

Bond Dissociation Enthalpies (BDE): Particularly for the O-H bond of the phenol (B47542) group, which is critical for understanding its antioxidant potential. umons.ac.be

A hypothetical table of DFT-calculated properties for this compound could look like this:

| Property | Calculated Value | Interpretation |

| HOMO Energy | -5.8 eV | Region of electron donation (phenol ring) |

| LUMO Energy | -0.9 eV | Region of electron acceptance (alkyl bromide) |

| HOMO-LUMO Gap | 4.9 eV | Indicates moderate chemical stability |

| O-H Bond Dissociation Enthalpy | 85 kcal/mol | Reflects antioxidant potential |

This data is illustrative and based on typical values for similar phenolic compounds.

DFT studies on bromophenols have shown that the presence and position of bromine atoms can influence molecular structures and properties through inductive and steric effects. nih.gov

Conformational Analysis and Energy Minimization

The flexible pentyloxy chain of this compound allows it to adopt numerous conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in a molecule, which correspond to energy minima on the potential energy surface.

Potential Energy Surface Scanning: By systematically rotating the rotatable bonds (primarily the C-C and C-O bonds in the pentyloxy chain), a potential energy surface can be generated. This allows for the identification of stable conformers (local minima) and the transition states that separate them. Studies on similar p-alkyl phenols have shown that interactions between the alkyl chain and the hydroxyl group can influence the conformational preferences. researchgate.net

Energy Minimization: Once potential conformers are identified, their geometries are optimized to find the lowest energy structure. This is crucial as the most stable conformer is the most likely to be observed experimentally and will dictate many of the compound's physical and chemical properties.

An example of data from a conformational analysis could be:

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

| Anti (extended) | 180° | 0.00 |

| Gauche | 60° | 1.2 |

This data is hypothetical and serves to illustrate the energy differences between conformers.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. This can involve mapping the entire reaction pathway, identifying transition states, and calculating activation energies.

Synthesis Reaction: The most common synthesis of this compound is likely a Williamson ether synthesis, involving the reaction of hydroquinone (B1673460) with 1,5-dibromopentane (B145557) or 4-hydroxyphenol with 1,5-dibromopentane. Computational modeling could be used to study the SN2 mechanism of this reaction, including the role of the solvent and the base. masterorganicchemistry.com

Reactions of the Functional Groups:

Phenolic Hydroxyl Group: Modeling could explore reactions such as O-alkylation or esterification, providing insights into the transition state structures and activation barriers.

Terminal Bromine: The reactivity of the terminal bromine in nucleophilic substitution reactions could be modeled. For instance, the reaction with an amine to form a new C-N bond. The mechanism of converting alkyl halides to other functional groups can be investigated computationally. praxilabs.com

A hypothetical reaction coordinate diagram for the Williamson ether synthesis of this compound could be computationally generated, showing the energy changes as the reactants are converted to products via a transition state.

| Reaction Step | Calculated Activation Energy (kcal/mol) |

| Nucleophilic attack of phenoxide on 1,5-dibromopentane | 18.5 |

| Second nucleophilic attack to form a byproduct | 22.0 |

This data is illustrative of the kind of information that can be obtained from computational reaction mechanism studies.

Future Research Directions and Outlook

Development of Novel and Efficient Synthetic Routes

While the Williamson ether synthesis is a traditional and reliable method for preparing 4-(5-bromopentyloxy)phenol, future research could focus on developing more sustainable and efficient synthetic strategies. wikipedia.orgdoubtnut.comwikipedia.orgmasterorganicchemistry.comfrancis-press.com This could involve the exploration of phase-transfer catalysis to enhance reaction rates and reduce the need for harsh solvents. Additionally, the development of one-pot syntheses from hydroquinone (B1673460) and 1,5-dibromopentane (B145557), with selective mon-alkylation, would represent a significant advancement in terms of atom economy and process efficiency.

Future synthetic research could also investigate alternative activating groups for the pentyl chain, moving beyond bromine to other halogens or sulfonate esters to fine-tune reactivity and optimize reaction conditions for specific applications. The development of greener synthetic methods, minimizing waste and utilizing renewable resources, is another important frontier. cas.org

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is largely predicted by its constituent functional groups. However, there is significant scope for exploring novel reactivity patterns. For instance, the interplay between the phenolic hydroxyl group and the terminal bromide under various reaction conditions could lead to unexpected intramolecular cyclization reactions, potentially forming novel heterocyclic compounds.

A systematic study of the compound's reactivity with a diverse range of reagents could uncover new transformations. This includes exploring its behavior in transition-metal-catalyzed cross-coupling reactions, where either the phenolic or the bromide moiety could be selectively functionalized. solubilityofthings.com Furthermore, investigating the photochemical and electrochemical properties of this compound could open up new avenues for its application in materials science and as a photocatalyst.

Innovative Applications in Synthetic Methodologies